![molecular formula C27H28N4O2S B2561547 N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1242992-31-9](/img/no-structure.png)

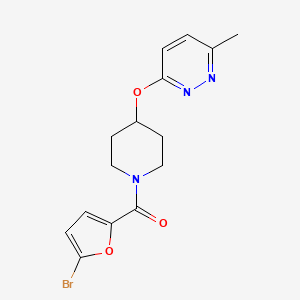

N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

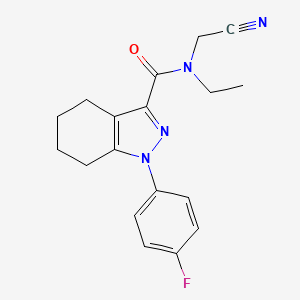

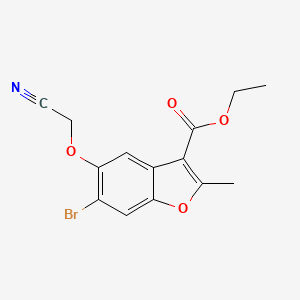

N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C27H28N4O2S and its molecular weight is 472.61. The purity is usually 95%.

BenchChem offers high-quality N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Pharmacological Properties Research has led to the synthesis of novel heterocyclic compounds derived from structural analogs of N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide. These compounds exhibit significant pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis process often involves the reaction of key precursors under specific conditions to produce compounds with potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020), (Kambappa et al., 2017).

Anti-Angiogenic and DNA Cleavage Activities Some derivatives have been synthesized and characterized for their ability to inhibit in vivo angiogenesis and their DNA cleavage abilities. These properties are crucial for their application in anticancer therapy, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Antituberculosis Activity A series of compounds have been designed and synthesized for their activity against Mycobacterium tuberculosis. These compounds, through molecular hybridization techniques, have shown promising results in inhibiting Mycobacterium smegmatis GyrB ATPase assay, suggesting their potential as antituberculosis agents (Jeankumar et al., 2013).

Histone Deacetylase Inhibition The exploration of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide and its derivatives as histone deacetylase (HDAC) inhibitors has provided insights into their potential as anticancer drugs. These compounds selectively inhibit HDACs 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation and inducing apoptosis, highlighting their potential in cancer therapy (Zhou et al., 2008).

Antimicrobial and Anti-Hyperglycemic Evaluation Further studies have focused on the synthesis and evaluation of novel carboximidamides derived from cyanamides for their anti-hyperglycemic properties, offering potential therapeutic strategies for diabetes management. Additionally, some derivatives have shown significant antimicrobial activity against a range of bacteria and fungi, underscoring their potential in treating infectious diseases (Moustafa et al., 2021), (Suresh, Lavanya, & Rao, 2016).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide involves the reaction of 2-methylbenzylamine with 2-(3-methylphenyl)acetylthiophene-3-carboxylic acid, followed by cyclization with piperidine-4-carboxylic acid and subsequent acylation with 2-chloro-N-(7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)acetamide.", "Starting Materials": [ "2-methylbenzylamine", "2-(3-methylphenyl)acetylthiophene-3-carboxylic acid", "piperidine-4-carboxylic acid", "2-chloro-N-(7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)acetamide" ], "Reaction": [ "Step 1: React 2-methylbenzylamine with 2-(3-methylphenyl)acetylthiophene-3-carboxylic acid in the presence of a coupling agent such as EDCI or DCC to form the corresponding amide.", "Step 2: Cyclize the amide with piperidine-4-carboxylic acid in the presence of a dehydrating agent such as EDCI or DCC to form the piperidine ring.", "Step 3: Acylate the piperidine ring with 2-chloro-N-(7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)acetamide in the presence of a base such as triethylamine to form the final product." ] } | |

CAS番号 |

1242992-31-9 |

分子式 |

C27H28N4O2S |

分子量 |

472.61 |

IUPAC名 |

N-[(2-methylphenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |

InChI |

InChI=1S/C27H28N4O2S/c1-17-6-5-9-20(14-17)22-16-34-24-23(22)29-27(30-26(24)33)31-12-10-19(11-13-31)25(32)28-15-21-8-4-3-7-18(21)2/h3-9,14,16,19H,10-13,15H2,1-2H3,(H,28,32)(H,29,30,33) |

InChIキー |

QXVAEZHJEFABRO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=CC=CC=C5C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2561467.png)

![Methyl 3-({4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}methyl)benzoate](/img/structure/B2561476.png)

![2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide](/img/structure/B2561481.png)

![4-(N,N-diisobutylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2561486.png)